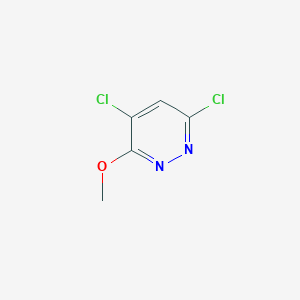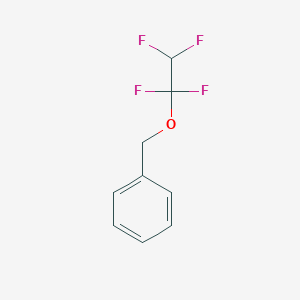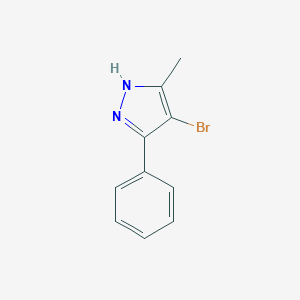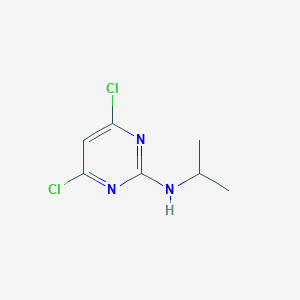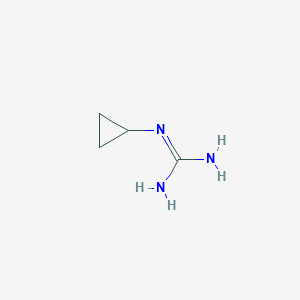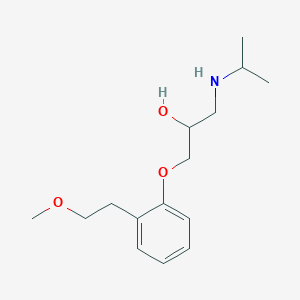
Methyl 4-(butylcarbamoyl)benzoate
Descripción general
Descripción
“Methyl 4-(butylcarbamoyl)benzoate” is a chemical compound with the molecular formula C13H17NO3 . It is also known by its IUPAC name, methyl 4-[(tert-butylamino)carbonyl]benzoate . The compound has a molecular weight of 235.28 g/mol .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(butylcarbamoyl)benzoate” consists of a benzene ring attached to a carbonyl group (C=O), which is further attached to an ester group (OC) and a butylcarbamoyl group . The InChI code for the compound is 1S/C13H17NO3/c1-3-4-9-14-12(15)10-5-7-11(8-6-10)13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) .Physical And Chemical Properties Analysis
“Methyl 4-(butylcarbamoyl)benzoate” has a molecular weight of 235.28 g/mol . It has a topological polar surface area of 55.4 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 6 . The exact mass of the compound is 235.12084340 g/mol .Aplicaciones Científicas De Investigación
Chemical Synthesis
Methyl 4-(butylcarbamoyl)benzoate is utilized as an intermediate in various chemical syntheses. For instance, it plays a role in the scalable Ritter reaction for synthesizing t-butyl amides, highlighting its importance in the preparation of complex molecules (Milne & Baum, 2014).
Analytical Methods
This compound is also significant in the field of analytical chemistry, particularly in the determination of pesticides in water. It's involved in the analysis of systemic fungicides like benomyl, emphasizing the need for precise and reliable methods to monitor these substances in environmental samples (Marvin et al., 1990).
Antimicrobial and Antiparasitic Properties
Antimicrobial Activity
Schiff base ligands incorporating Methyl 4-(butylcarbamoyl)benzoate demonstrate notable antimicrobial activities, proving their potential in developing new antimicrobial agents. These compounds have shown effectiveness against both gram-positive and gram-negative bacteria, highlighting their broad-spectrum capabilities (Pandiarajan et al., 2020).
Antiparasitic Activity
Prenylated benzoic acid derivatives, including this compound, have been isolated from plants like Piper species and evaluated for their antiparasitic activities. Some of these derivatives have shown significant activity against parasites like Trypanosoma brucei rhodesiense, suggesting a potential route for the development of new antiparasitic treatments (Flores et al., 2008).
Safety and Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If irritation persists, medical attention should be sought .
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Result of Action
Similar compounds have been known to exert various biological effects .
Propiedades
IUPAC Name |
methyl 4-(butylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-4-9-14-12(15)10-5-7-11(8-6-10)13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOAFYYWYCMMTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589376 | |
| Record name | Methyl 4-(butylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(butylcarbamoyl)benzoate | |
CAS RN |
100610-03-5 | |
| Record name | Methyl 4-(butylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






